molecular formula C15H9NS2 B5765588 4-Phenylindeno[1,2-d]dithiazole

4-Phenylindeno[1,2-d]dithiazole

Cat. No.: B5765588
M. Wt: 267.4 g/mol
InChI Key: ZVOHRQDSJKNFPI-UHFFFAOYSA-N
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Description

4-Phenylindeno[1,2-d]dithiazole is a fused heterocyclic compound comprising a dithiazole ring (a five-membered ring with two sulfur and one nitrogen atoms) fused to an indene scaffold substituted with a phenyl group at the 4-position. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry, particularly for antimicrobial and antifungal applications. Its synthesis typically involves reactions of cyclic oximes with sulfur monochloride (S₂Cl₂) under controlled conditions . Key physical properties include a melting point of 111–112°C and distinct spectral characteristics (IR, MS, NMR) consistent with its aromatic and sulfur-rich framework .

Properties

IUPAC Name

4-phenylindeno[1,2-d]dithiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NS2/c1-2-6-10(7-3-1)13-11-8-4-5-9-12(11)14-15(13)17-18-16-14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOHRQDSJKNFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NSS3)C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylindeno[1,2-d]dithiazole typically involves the reaction of cyclic oximes with sulfur monochloride (S₂Cl₂) and pyridine in acetonitrile. This method allows for the selective formation of the dithiazole ring fused with various carbocycles . Another approach involves the use of 4,5-dichloro-1,2,3-dithiazolium chloride (Appel’s salt) as a key synthon .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4-Phenylindeno[1,2-d]dithiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted dithiazole derivatives .

Scientific Research Applications

4-Phenylindeno[1,2-d]dithiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Phenylindeno[1,2-d]dithiazole exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of essential enzymes . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse pharmacological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological activity and physicochemical properties of 4-phenylindeno[1,2-d]dithiazole are highly sensitive to structural modifications. Below is a detailed comparison with its analogs:

Selenium Substitution: Dithiazole vs. Thiaselenazole

Replacing one sulfur atom in the dithiazole ring with selenium (forming 1,2,3-thiaselenazole) significantly enhances antimicrobial potency and alters toxicity profiles:

Compound Activity (MIC ≤ 0.25 µg/mL) Toxicity (CC50) Key Findings
8-Phenylindeno[1,2-d]dithiazole (8a) Inactive against all tested pathogens >32 µM Demonstrated no antimicrobial activity .
Selenium analog (9a) S. aureus, A. baumannii, C. albicans 0.52 µM 10–17× increased potency over dithiazole; mild cytotoxicity .
Ethyl ester dithiazole (116) Weak antiviral (EC50 = 0.26 µM) >32 µM Low toxicity but limited efficacy .
Selenium analog (117) EC50 = 0.07 µM (antiviral) 7 µM 4× more potent than dithiazole; moderate toxicity .

Mechanistic Insight : The weaker S–Se bond in thiaselenazoles facilitates easier bond cleavage, enhancing reactivity with microbial targets such as nucleocapsid proteins or fungal membranes .

Substituent Effects at the 4-Position

Functional groups at the 4-position critically modulate selectivity and toxicity:

Substituent Compound Activity Profile Toxicity (CC50)
Nitrile (10b) Dithiazole Antifungal only (C. albicans, C. neoformans) >32 µM
Nitrile thiaselenazole (11b) S. aureus, fungi >32 µM Retains antifungal activity; gains Gram-positive efficacy .
Ethyl ester (10c) Dithiazole Selective for C. albicans >32 µM
Ethyl ester thiaselenazole (11c) Broad-spectrum (3 pathogens) 7 µM Balances potency with manageable toxicity .

Key Trend : Electron-withdrawing groups (e.g., nitrile) reduce Gram-negative activity but retain antifungal properties. Bulky substituents (e.g., ethyl ester) improve selectivity for fungi .

Ring Expansion and Chlorination

Expanding the fused ring system or introducing halogens alters bioactivity:

Compound Activity Toxicity (CC50) Notes
4,5,6-Trichlorobenzo[6,7]cyclohepta[1,2-d]dithiazole (12) Inactive N/A Ring expansion eliminates activity .
Trichlorothiaselenazole (113) Broad-spectrum (4 pathogens) 0.52 µM Potent but cytotoxic; highlights chlorine’s mixed effects .
8-Chloroindeno[1,2-d]dithiazole (8b) Inactive >32 µM Chlorination at 8-position abolishes activity .
8-Chloro thiaselenazole (119) Antifungal (C. albicans, C. neoformans) >32 µM Chlorine + selenium restores antifungal efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phenylindeno[1,2-d]dithiazole
Reactant of Route 2
4-Phenylindeno[1,2-d]dithiazole

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